molecular formula C9H7BrF3NO2 B2744860 2-Amino-2-[2-bromo-5-(trifluoromethyl)phenyl]acetic acid CAS No. 1259958-97-8

2-Amino-2-[2-bromo-5-(trifluoromethyl)phenyl]acetic acid

Cat. No.: B2744860
CAS No.: 1259958-97-8
M. Wt: 298.059
InChI Key: IBQKMAYCTUYWBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-[2-bromo-5-(trifluoromethyl)phenyl]acetic acid is an organic compound characterized by the presence of an amino group, a bromine atom, and a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the bromination of 2-aminobenzoic acid using bromine in glacial acetic acid at a controlled temperature . The trifluoromethyl group can be introduced using a trifluoromethylating agent under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-[2-bromo-5-(trifluoromethyl)phenyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Amino-2-[2-bromo-5-(trifluoromethyl)phenyl]acetic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-2-[2-bromo-5-(trifluoromethyl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino group allows for hydrogen bonding interactions, while the bromine and trifluoromethyl groups can participate in hydrophobic interactions and halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromobenzoic acid: Similar structure but lacks the trifluoromethyl group.

    2-Amino-5-trifluoromethylbenzoic acid: Similar structure but lacks the bromine atom.

    2-Bromo-5-trifluoromethylbenzoic acid: Similar structure but lacks the amino group

Uniqueness

2-Amino-2-[2-bromo-5-(trifluoromethyl)phenyl]acetic acid is unique due to the combination of the amino, bromine, and trifluoromethyl groups on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-amino-2-[2-bromo-5-(trifluoromethyl)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO2/c10-6-2-1-4(9(11,12)13)3-5(6)7(14)8(15)16/h1-3,7H,14H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQKMAYCTUYWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(C(=O)O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.